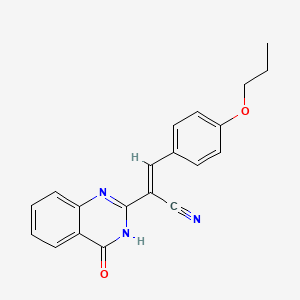![molecular formula C18H18N4O3S B5969501 N-(2-methoxyphenyl)-N'-{5-[(4-methylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}urea](/img/structure/B5969501.png)
N-(2-methoxyphenyl)-N'-{5-[(4-methylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a urea derivative, containing two phenyl rings, one of which is methoxy-substituted, and a thiadiazole ring. Urea derivatives are known for their wide range of biological activities, and the presence of the methoxyphenyl and thiadiazole groups could potentially enhance these activities .
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of the appropriate amines with an isocyanate or a carbonyl compound to form the urea linkage . The thiadiazole ring could be formed via cyclization of a thiosemicarbazide .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the urea linkage (-NH-CO-NH-), the methoxyphenyl and thiadiazole rings .Chemical Reactions Analysis
The chemical reactions of this compound would likely be influenced by the presence of the urea linkage and the thiadiazole ring. For example, the compound could potentially undergo hydrolysis under acidic or basic conditions to break the urea linkage .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the presence of the urea linkage and the thiadiazole ring. For example, the compound is likely to have a relatively high melting point due to the presence of the urea linkage .Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
1-(2-methoxyphenyl)-3-[5-[(4-methylphenoxy)methyl]-1,3,4-thiadiazol-2-yl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O3S/c1-12-7-9-13(10-8-12)25-11-16-21-22-18(26-16)20-17(23)19-14-5-3-4-6-15(14)24-2/h3-10H,11H2,1-2H3,(H2,19,20,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOMPDHCOIJBBEF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC2=NN=C(S2)NC(=O)NC3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-acetyl-N-{[1-(2-methylbenzyl)-4-piperidinyl]methyl}-N-(3-pyridinylmethyl)-L-prolinamide](/img/structure/B5969425.png)
![N-(4-{[2-(2-chlorobenzoyl)hydrazino]sulfonyl}phenyl)acetamide](/img/structure/B5969442.png)

![2-[1-(2-methylbenzyl)-4-(tetrahydro-2H-thiopyran-4-yl)-2-piperazinyl]ethanol](/img/structure/B5969452.png)
![1-{[1-(2,3,4-trimethoxybenzyl)-3-piperidinyl]carbonyl}azepane oxalate](/img/structure/B5969461.png)
![methyl 1-{[2-(4-methoxy-3-methylphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-2-piperidinecarboxylate](/img/structure/B5969475.png)
![N-[1-(4-tert-butylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-3-(1H-pyrazol-4-yl)propanamide](/img/structure/B5969483.png)
![2-[4-(9H-fluoren-2-ylmethyl)-1-piperazinyl]pyrimidine](/img/structure/B5969490.png)
![3-(2-furyl)-N-[1-(2-phenylethyl)-3-piperidinyl]propanamide](/img/structure/B5969492.png)
![N'-(5-bromo-3-ethoxy-2-hydroxybenzylidene)-2-[(2-methylphenyl)amino]acetohydrazide](/img/structure/B5969497.png)
![N-[5-(5,7-dichloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-thiophenecarboxamide](/img/structure/B5969517.png)
![N-[2-(tetrahydro-2H-thiopyran-4-yl)-1,2,3,4-tetrahydro-7-isoquinolinyl]tetrahydro-2-furancarboxamide](/img/structure/B5969524.png)
![6-chloro-2-(5-ethyl-2-thienyl)-4-{[4-(2-furoyl)-1-piperazinyl]carbonyl}quinoline](/img/structure/B5969531.png)
![3-allyl-5-{[5-(2-methyl-4-nitrophenyl)-2-furyl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5969540.png)